REACTION_CXSMILES
|
[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])([C:6](F)([F:8])[F:7])C(F)=O.[F:15][C:16]([O:24][C:25]([F:31])([F:30])[C:26]([F:29])([F:28])[F:27])([C:20](F)([F:22])[F:21])C(F)=O>>[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])=[C:6]([F:8])[F:7].[F:15][C:16]([O:24][C:25]([F:30])([F:31])[C:26]([F:27])([F:28])[F:29])=[C:20]([F:22])[F:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)OC(C(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(F)F)OC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(F)F)OC(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])([C:6](F)([F:8])[F:7])C(F)=O.[F:15][C:16]([O:24][C:25]([F:31])([F:30])[C:26]([F:29])([F:28])[F:27])([C:20](F)([F:22])[F:21])C(F)=O>>[F:1][C:2]([O:10][C:11]([F:14])([F:13])[F:12])=[C:6]([F:8])[F:7].[F:15][C:16]([O:24][C:25]([F:30])([F:31])[C:26]([F:27])([F:28])[F:29])=[C:20]([F:22])[F:21]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)OC(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(C(F)(F)F)OC(C(F)(F)F)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(F)F)OC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(=C(F)F)OC(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |